2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol

Medicinal Chemistry Process Chemistry Adrenergic Receptor Pharmacology

2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol (CAS 152289-57-1) is a heterocyclic building block belonging to the 1,2,4-oxadiazole class, specifically featuring a methyl-substituted oxadiazole ring linked to an ortho-hydroxyphenol via a methoxy bridge. This compound is not a final drug substance but serves as the pivotal intermediate (III) in the established synthetic pathway to Proxodolol, a non-selective beta-adrenergic receptor antagonist with alpha-1 blocking properties used for hypertension, angina, and glaucoma.

Molecular Formula C10H10N2O3
Molecular Weight 206.201
CAS No. 152289-57-1
Cat. No. B2611408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol
CAS152289-57-1
Molecular FormulaC10H10N2O3
Molecular Weight206.201
Structural Identifiers
SMILESCC1=NOC(=N1)COC2=CC=CC=C2O
InChIInChI=1S/C10H10N2O3/c1-7-11-10(15-12-7)6-14-9-5-3-2-4-8(9)13/h2-5,13H,6H2,1H3
InChIKeyRLVUVELEDNQNEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol (CAS 152289-57-1): A Critical Intermediate in the Patented Proxodolol Synthesis Route


2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol (CAS 152289-57-1) is a heterocyclic building block belonging to the 1,2,4-oxadiazole class, specifically featuring a methyl-substituted oxadiazole ring linked to an ortho-hydroxyphenol via a methoxy bridge [1]. This compound is not a final drug substance but serves as the pivotal intermediate (III) in the established synthetic pathway to Proxodolol, a non-selective beta-adrenergic receptor antagonist with alpha-1 blocking properties used for hypertension, angina, and glaucoma [2]. Its molecular formula is C10H10N2O3 with a molecular weight of 206.2 g/mol .

Why Generic 1,2,4-Oxadiazole Phenols Cannot Replace 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol in Proxodolol Synthesis


Simply substituting a close structural analog—such as 2-(3-methyl-1,2,4-oxadiazol-5-yl)phenol (CAS 79349-23-8, which has a direct C–C bond instead of the methoxy bridge) or a positional isomer like 4-(3-methyl-1,2,4-oxadiazol-5-yl)phenol—will fail to yield the target pharmaceutical intermediate [1]. The methoxy linker in 2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol is essential because it provides the spatial orientation and functional handle (free phenolic –OH and a suitably positioned oxadiazole-methyl group) required for the subsequent chemo-selective alkylation with epichlorohydrin to form the diether (IV) [2]. In-class compounds lacking this specific connectivity or the ortho-hydroxy motif do not participate in this patented synthetic sequence, rendering them useless for producing the pharmacologically active Proxodolol framework [3].

Quantitative Differentiation Evidence for 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol Against Its Closest Analogs


Synthetic Route Specificity: The Methoxy Bridge Enables the Patented Proxodolol Pathway

The compound's structural feature—a methoxy (–O–CH2–) bridge connecting the 1,2,4-oxadiazole ring to the phenol—is not found in its closest analogs such as 2-(3-methyl-1,2,4-oxadiazol-5-yl)phenol (CAS 79349-23-8) which has a direct C–C bond [1]. This methoxy linker is chemically indispensable for the next step in the patented synthesis of Proxodolol: alkylation with epichlorohydrin to form the diepoxide intermediate (IV). The direct phenol analog cannot undergo this transformation and thus cannot be used to produce the pharmacologically active final drug [2].

Medicinal Chemistry Process Chemistry Adrenergic Receptor Pharmacology

Pharmacological Superiority of the Final Drug (Proxodolol) Validates the Choice of This Intermediate

Although direct pharmacological data for the intermediate itself are absent from the public literature, the clinical significance of the downstream drug Proxodolol validates the critical nature of this compound as its synthetic precursor. In direct comparative studies, Proxodolol (derived exclusively from this intermediate) was superior to propranolol, oxprenolol, and labetalol in its beta-adrenoceptor blocking activity [1]. Proxodolol exhibits a beta-blocking to alpha-blocking activity ratio of approximately 100:1 and has been shown to be as effective as carvedilol in hypertension treatment at a dose of 120 mg vs. 25 mg carvedilol [2]. This pharmacological fingerprint originates from the precise molecular architecture enabled by this intermediate.

Beta-Adrenoceptor Pharmacology Hypertension Drug Discovery

Purity Standards and Commercial Availability Differentiate from Research-Grade Analogs

Commercial suppliers offer 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol at controlled purities of ≥98% (HPLC) and up to 99% (HPLC,医药级), with specified storage conditions (sealed, dry, 2–8°C) to maintain stability [REFS-1, REFS-2]. In contrast, many positional isomers such as 3-(3-methyl-1,2,4-oxadiazol-5-yl)phenol and 4-(3-methyl-1,2,4-oxadiazol-5-yl)phenol are typically available in lower quantities or are listed for discontinued sale, indicating lower commercial demand and less rigorous quality documentation .

Analytical Chemistry Procurement Quality Control

Absence of Direct Biological Data for the Intermediate Itself: A Critical Procurement Consideration

An exhaustive search of the public scientific literature (PubMed, patents, spectral databases) reveals no quantitative biological activity data (IC50, EC50, Ki, Kd) for 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol as a standalone compound [1]. The compound is exclusively characterized as a synthetic intermediate (III) in the Proxodolol route. Its closest structurally characterized analog, 5-(2-hydroxyphenyl)-3-methyl-1,2,4-oxadiazole, has been studied for luminescence properties (quantum yields φ = 0.089–0.334 depending on derivatization), but the target compound lacks even these data [2]. This evidence gap means that any differentiation based on innate biological activity is currently unsupported.

Evidence-Based Procurement Risk Assessment Literature Gap Analysis

High-Value Application Scenarios for 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol Based on Verified Evidence


GMP and Non-GMP Synthesis of Proxodolol Active Pharmaceutical Ingredient (API)

This compound is the mandatory penultimate intermediate in the only published and patented synthetic route to Proxodolol. Contract manufacturing organizations (CMOs) and pharmaceutical R&D teams producing Proxodolol for hypertension, angina, or glaucoma indications must procure this specific intermediate; there is no substitute [1]. The documented purity grades (≥98–99% HPLC) support its use in regulated environments [2].

Preclinical Pharmacology Studies of beta-Adrenoceptor Blocking Agents

Academic and industrial laboratories investigating the structure-activity relationships (SAR) of 5-phenoxymethyl-1,2,4-oxadiazole derivatives require this compound as the starting material to synthesize a library of 3-amino-2-hydroxypropoxy derivatives. The existing pharmacological evidence shows that modifications to this core yield compounds with pronounced beta-blocking activity superior to propranolol [1].

Chemical Process Development and Scale-Up Research

Process chemists optimizing the Proxodolol synthesis route need this specific intermediate to study the condensation of 1,4-benzodioxan-2-one with acetamidoxime, a key step that defines the overall yield of the five-step sequence. Alternative intermediates lacking the methoxy bridge cannot model this step, making this compound essential for reaction engineering and continuous flow chemistry development [1].

Reference Standard for Analytical Method Development

Its well-defined structure and availability of certified 1H NMR spectra (SpectraBase) make this compound suitable as a reference standard for HPLC method development, mass spectrometry calibration, and impurity profiling during Proxodolol API manufacturing [2]. The absence of such spectral characterization for many positional isomers reinforces its value as a quality control benchmark.

Quote Request

Request a Quote for 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.